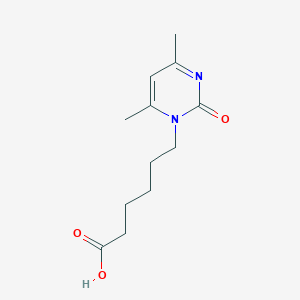
3,5-dichloro-4-methoxybenzaldehyde N-benzylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives, similar to 3,5-dichloro-4-methoxybenzaldehyde N-benzylthiosemicarbazone, often involves reactions with various aldehydes. For instance, Takjoo et al. (2013) describe the synthesis of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its complexes, showcasing the process of creating these compounds and their characterization through various techniques, such as FT-IR, UV–Vis, and NMR spectroscopy, as well as X-ray crystal structures (Takjoo et al., 2013).
Molecular Structure Analysis
X-ray crystallography is commonly used to determine the molecular structure of thiosemicarbazone derivatives. The work of Chumakov et al. (2014) on similar compounds reveals that these molecules are almost planar and the presence of bulky substituents at the terminal nitrogen atoms does not significantly change the conformation of the thiosemicarbazide moiety (Chumakov et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of thiosemicarbazone derivatives can vary. For instance, the study by Agarwal et al. (2006) on copper(II) complexes of thiosemicarbazones derived from various aldehydes highlights the potential interactions and binding properties of these compounds (Agarwal et al., 2006).
Physical Properties Analysis
The physical properties of thiosemicarbazone derivatives, such as 3,5-dichloro-4-methoxybenzaldehyde N-benzylthiosemicarbazone, can be analyzed through techniques like single-crystal X-ray diffraction. Binil et al. (2013) provide insights into the growth, spectral, and thermal characterization of 2-hydroxy-3-methoxybenzaldehyde semicarbazone, which can be relevant for understanding similar compounds (Binil et al., 2013).
Chemical Properties Analysis
The chemical properties of thiosemicarbazone derivatives are often studied in the context of their interactions and binding with DNA or metal ions. Hussein et al. (2015) discuss the synthesis, characterization, and structural properties of new N(4)-methylthiosemicarbazone derivatives, including their interactions with DNA and antiproliferative activity (Hussein et al., 2015).
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Agents and Medical Applications
Research has explored various benzaldehyde derivatives and related compounds for their anti-tumor and medicinal properties. For instance, 4-Hydroxybenzaldehyde has been reported for its anti-tumor activity, suggesting that derivatives like 3,5-dichloro-4-methoxybenzaldehyde N-benzylthiosemicarbazone could also be potential candidates for developing anti-tumor agents. The ability of these compounds to inhibit tumor growth or induce apoptosis in cancer cells is a significant area of research, contributing to the development of new chemotherapy drugs or therapeutic approaches for cancer treatment (Okazaki, 2017).
Environmental and Health Monitoring
Compounds similar to 3,5-dichloro-4-methoxybenzaldehyde N-benzylthiosemicarbazone are monitored for their presence in the environment and potential human exposure. Studies involving the detection and quantification of environmental phenols and parabens in human urine samples highlight the widespread exposure to various chemical compounds, including benzaldehyde derivatives, in daily life. This research is crucial for assessing the risk of exposure to harmful chemicals and understanding their impact on human health. Monitoring the levels of such compounds in the environment and human body can lead to better safety regulations and preventive measures against potential health risks (Honda, Robinson, & Kannan, 2018).
Cosmetic and Pharmaceutical Applications
Benzaldehyde derivatives, including those similar to 3,5-dichloro-4-methoxybenzaldehyde N-benzylthiosemicarbazone, are used in cosmetics and pharmaceuticals for their antimicrobial properties. These compounds serve as preservatives to extend the shelf life of products by preventing microbial growth. Research into the safety, efficacy, and potential health effects of these compounds is critical to ensure consumer safety and develop products that are both effective and non-harmful (Hughes & Stone, 2007).
Eigenschaften
IUPAC Name |
1-benzyl-3-[(E)-(3,5-dichloro-4-methoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3OS/c1-22-15-13(17)7-12(8-14(15)18)10-20-21-16(23)19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,19,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCWNDYUJASDGK-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=NNC(=S)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=N/NC(=S)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-2-(3,5-dichloro-4-methoxybenzylidene)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)
![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)


![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)